molecular formula C19H11NO3S B4931237 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide

Cat. No. B4931237
M. Wt: 333.4 g/mol
InChI Key: NJRWCOMKYRSEOF-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide, also known as DTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been shown to exhibit a photochromic effect, which means that it changes color when exposed to light. This effect is due to the reversible photoisomerization of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide between its closed form and open form. The closed form of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is yellow, while the open form is colorless. This photochromic effect has potential applications in optical data storage and molecular switches.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications such as drug delivery and bioimaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, its photochromic effect makes it a useful tool for optical studies. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide is its limited solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in scientific research. One potential direction is the development of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide-based organic semiconductors with improved performance for electronic devices. Another direction is the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in biomedical applications such as drug delivery and bioimaging. Additionally, the photochromic effect of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide could be further explored for its potential applications in optical data storage and molecular switches.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown significant potential in various scientific research applications. Its ease of synthesis and photochromic effect make it a useful tool for lab experiments, while its non-toxic and biocompatible properties make it a promising candidate for biomedical applications. Further research is needed to explore the full potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide in various fields.

Synthesis Methods

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide can be synthesized through a simple three-step process. The first step involves the condensation of anthranilic acid with thionyl chloride to form 2-chloroanthranilic acid. The second step involves the reaction of 2-chloroanthranilic acid with potassium phthalimide to form N-phthalimido-2-chloroanthranilic acid. Finally, the third step involves the reaction of N-phthalimido-2-chloroanthranilic acid with thiophene-2-carboxylic acid to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of organic electronics. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-thiophenecarboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRWCOMKYRSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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